3-Bromo-2,7,8-trichloroquinoline
Description
3-Bromo-2,7,8-trichloroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3 and chlorine atoms at positions 2, 7, and 6. The strategic placement of halogens on the quinoline backbone influences its electronic properties, steric hindrance, and reactivity, making it a versatile intermediate for cross-coupling reactions and functional group transformations .
Properties
Molecular Formula |
C9H3BrCl3N |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-bromo-2,7,8-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-3-4-1-2-6(11)7(12)8(4)14-9(5)13/h1-3H |
InChI Key |
UNQUIOJXQJIGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC(=C(C=C21)Br)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,7,8-trichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and chlorination of quinoline using bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,7,8-trichloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2,7,8-trichloroquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study biological pathways and enzyme interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-2,7,8-trichloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and electronic differences between 3-Bromo-2,7,8-trichloroquinoline and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₃BrCl₃N | 311.39 (estimated) | Br (C3), Cl (C2, C7, C8) | None | Synthetic intermediate |
| 2-Methyl-4,7,8-trichloroquinoline | C₁₀H₇Cl₃N | 246.52 | Cl (C4, C7, C8) | Methyl (C2) | Pharmaceuticals, agrochemicals |
| 4-Bromo-3,7,8-trichloroquinoline | C₉H₃BrCl₃N | 311.39 | Br (C4), Cl (C3, C7, C8) | None | Cross-coupling reactions |
| 3,6,8-Tribromoquinoline | C₉H₄Br₃N | 363.85 | Br (C3, C6, C8) | None | Material science, crystal studies |
| 3-Bromo-8-chloro-6-nitroquinoline | C₉H₄N₂O₂ClBr | 287.49 | Br (C3), Cl (C8), NO₂ (C6) | Nitro | Research chemical |
Key Observations:
- Substitution Position: The bromine position significantly affects reactivity. 2-Methyl-4,7,8-trichloroquinoline’s methyl group at C2 increases lipophilicity, favoring membrane permeability in drug candidates .
- Halogen Type: Bromine’s larger atomic radius compared to chlorine increases steric hindrance and alters reaction kinetics in substitution or coupling reactions. For instance, bromine in this compound may facilitate Suzuki-Miyaura couplings more effectively than chlorine . 3,6,8-Tribromoquinoline’s three bromine atoms enhance π-π stacking in crystal structures, as observed in its planar molecular geometry .
- Functional Groups: The nitro group in 3-Bromo-8-chloro-6-nitroquinoline introduces strong electron-withdrawing effects, making it more reactive toward nucleophilic aromatic substitution compared to purely halogenated analogs .
Material Science and Physicochemical Properties
- Crystallography: 3,6,8-Tribromoquinoline forms planar crystals stabilized by π-π interactions (centroid distance: 3.802 Å), a property useful in designing organic semiconductors . In contrast, chlorinated analogs like 2-Methyl-4,7,8-trichloroquinoline may exhibit lower melting points due to reduced molecular symmetry .
- Bromine’s higher molecular weight increases density, impacting material processing in coatings or polymers .
Biological Activity
3-Bromo-2,7,8-trichloroquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H3BrCl3N |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | BZSZZLPLHDSUAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(C(=NC2=C(C=C1Cl)Cl)Cl)Br |
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological activity is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes.
Antimicrobial Properties
Studies have demonstrated that this compound possesses notable antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.5 to 1.5 mg/mL depending on the strain tested.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the compound's interaction with cellular signaling pathways leading to cell cycle arrest and apoptosis:
- Cell Lines Tested: Various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancers.
- IC50 Values: The IC50 values for these cell lines ranged from 10 to 30 µM, suggesting moderate potency compared to established chemotherapeutics .
The biological activity of this compound is thought to stem from its ability to bind to specific enzymes and receptors due to the presence of halogen substituents. These interactions can lead to:
- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, which can disrupt cellular function and lead to cell death.
- Disruption of Cellular Signaling: By interfering with signaling pathways, the compound may alter gene expression patterns associated with proliferation and survival.
Case Studies
-
Antimicrobial Efficacy Study:
- A study evaluated the antimicrobial effects of this compound against a panel of bacterial strains. The results demonstrated a broad spectrum of activity with significant inhibition observed in Gram-positive bacteria.
-
Cancer Cell Line Study:
- Research involving MCF-7 breast cancer cells showed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
